Gageomacrolactin 3 is a macrolide compound characterized by its molecular formula and a molecular weight of 566.7 g/mol. This compound is notable for its antibiotic properties, particularly against various strains of bacteria, including both Gram-positive and Gram-negative types. It was first isolated from the marine bacterium Bacillus subtilis, highlighting the potential of marine-derived microorganisms as sources of bioactive secondary metabolites .
Gageomacrolactin 3 is produced primarily through the fermentation of Bacillus subtilis, a bacterium commonly found in marine environments. The isolation of this compound involved optimizing growth conditions to enhance metabolite production, which has been shown to yield various macrolide derivatives .
The synthesis of Gageomacrolactin 3 can be approached via several methods:
The synthetic route generally begins with the preparation of a suitable precursor molecule, followed by cyclization reactions that yield the macrolactone ring. Conditions such as temperature, solvent choice, and reaction time are critical for successful synthesis.
The molecular structure of Gageomacrolactin 3 features a complex lactone ring with multiple hydroxyl groups and double bonds. The detailed structure can be represented by its InChI key: HUEUKSNRFPKEMR-VSIUFNMPSA-N, which encodes information about its stereochemistry and connectivity.
Gageomacrolactin 3 participates in various chemical reactions typical of macrolide compounds:
Common reagents used in these reactions include:
The specific products formed depend on the reaction conditions employed during synthesis or modification .
Gageomacrolactin 3 exerts its antimicrobial effects primarily through interaction with bacterial cell membranes. The mechanism involves disrupting membrane integrity, which inhibits bacterial growth and leads to cell death. This action is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis due to their unique membrane structures .
Gageomacrolactin 3 is typically presented as a solid with specific melting points that can vary based on purity and crystallization conditions.
Key chemical properties include:
Relevant analyses often involve spectroscopic techniques (e.g., NMR, mass spectrometry) to confirm structural integrity and purity during synthesis .
Gageomacrolactin 3 has significant applications in scientific research:
Macrolactins represent a structurally diverse class of 24-membered macrolide antibiotics first identified from marine Bacillus species in the late 20th century. Initial discoveries like Macrolactin A (1989) demonstrated broad-spectrum antibacterial, antiviral, and cytotoxic activities, sparking interest in marine Bacillus as a biosynthetic reservoir [1] [8]. Subsequent research revealed extensive structural variations within this family, including geometric isomers (e.g., Macrolactins F and W) and derivatives with modified ring systems (22-membered or dicyclic lactones) [4] [8]. Despite their structural complexity and bioactivity, early macrolactins often exhibited only moderate antibacterial potency, limiting therapeutic translation [4].
The 2013 discovery of Gageomacrolactins 1–3 marked a significant advancement. Isolated from marine sediment-derived Bacillus subtilis strain 109GGC020 (Gageocho, Republic of Korea), these compounds demonstrated unprecedented nanomolar-range antimicrobial activity (MIC: 0.02–0.05 μM) against both Gram-positive and Gram-negative pathogens [1]. This represented a substantial improvement over earlier macrolactins, renewing pharmaceutical interest in this chemical class. Gageomacrolactin 3 specifically emerged as a structurally unique and potent derivative warranting detailed investigation.
Table 1: Structural and Activity Evolution of Key Macrolactins
Compound | Discovery Year | Producing Strain | Notable Structural Features | Potency Range (MIC) |
---|---|---|---|---|
Macrolactin A | 1989 | Deep-sea Bacillus sp. | 24-membered lactone | Moderate (μM range) |
Macrolactin F | 1990s | Marine Bacillus spp. | Geometric isomer of Macrolactin A | Moderate |
Macrolactin W | 2011 | Marine Bacillus sp. | Hydroxylated variant | Moderate |
Gageomacrolactin 1 | 2013 | Bacillus subtilis 109GGC020 | Novel polyene configuration | 0.02–0.05 μM |
Gageomacrolactin 3 | 2013 | Bacillus subtilis 109GGC020 | Distinct olefin geometry, hydroxylation | 0.02–0.05 μM |
Bacillus subtilis strain 109GGC020 was isolated from intertidal sediments off Gageocho Island (Republic of Korea), a dynamic environment characterized by fluctuating salinity, temperature, nutrient availability, and microbial competition [1] [5]. Marine sediments serve as microbial hotspots where nutrient gradients and particle surfaces facilitate complex microbial interactions. Within this niche, B. subtilis employs multiple survival strategies: rapid growth under nutrient-rich conditions, sporulation during stress, and bioactive metabolite production for ecological dominance [1] [6].
The ecological role of Gageomacrolactin 3 production is multifaceted:
Table 2: Ecological Functions of Marine Sediment-Derived Bacillus subtilis
Ecological Function | Mechanism | Relevance to Gageomacrolactin 3 |
---|---|---|
Nutrient Cycling | Organic matter decomposition | Provides precursor molecules for biosynthesis |
Microbial Competition | Antibiotic production | Direct inhibition of bacterial/fungal rivals |
Niche Colonization | Biofilm formation & sporulation | Protects producer during metabolite synthesis |
Chemical Signaling | Quorum-sensing molecule interactions | May regulate macrolactin production timing |
Secondary metabolites like Gageomacrolactin 3 are evolutionarily optimized weapons in microbial chemical warfare. Unlike primary metabolites essential for growth, these compounds are synthesized under stress (e.g., nutrient limitation) to inhibit competitors or predators [1] [10]. Marine Bacillus species deploy macrolactins as part of a broader defensive arsenal:
Marine bacteria like B. subtilis 109GGC020 thus represent biochemical engineers, sculpting metabolites like Gageomacrolactin 3 through selective pressure to maintain ecological fitness in competitive benthic environments. Their antimicrobial potency against human pathogens is an evolutionary coincidence with profound therapeutic implications.
Table 3: Spectrum of Activity of Gageomacrolactin 3
Pathogen Type | Example Species | MIC Range | Clinical Relevance |
---|---|---|---|
Gram-positive Bacteria | Staphylococcus aureus | 0.02–0.05 μM | MRSA infections |
Bacillus cereus | 0.02–0.05 μM | Food poisoning | |
Gram-negative Bacteria | Pseudomonas aeruginosa | 0.02–0.05 μM | Nosocomial pneumonia |
Salmonella typhi | 0.02–0.05 μM | Typhoid fever | |
Pathogenic Fungi | Aspergillus niger | 0.04–0.3 μM | Aspergillosis |
Colletotrichum acutatum | 0.04–0.3 μM | Crop-devastating anthracnose |
List of Compounds:Gageomacrolactin 3, Macrolactin A, Macrolactin B, Macrolactin F, Macrolactin W, Gageomacrolactin 1, Gageomacrolactin 2, Surfactin, Iturin, Plipastatin, Bacillomycin, Difficidin
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1